molecular formula C15H13F4N3O2S B11492089 N-[2,2-dimethyl-5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]-2-fluorobenzamide

N-[2,2-dimethyl-5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]-2-fluorobenzamide

Cat. No.: B11492089
M. Wt: 375.3 g/mol
InChI Key: RTMFEBDXGRPLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2,2-dimethyl-5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]-2-fluorobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiazole ring, an imidazole ring, and a fluorobenzamide moiety. These structural elements contribute to its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-dimethyl-5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]-2-fluorobenzamide typically involves multi-step reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the imidazole ring and the fluorobenzamide moiety. Common reagents used in these reactions include sulfur, nitrogen-containing compounds, and fluorinated benzoyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability while maintaining the quality of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and application .

Chemical Reactions Analysis

Types of Reactions

N-[2,2-dimethyl-5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]-2-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced .

Scientific Research Applications

N-[2,2-dimethyl-5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]-2-fluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of N-[2,2-dimethyl-5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2-dimethyl-5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]-2-fluorobenzamide stands out due to its unique combination of structural elements, which contribute to its distinct chemical and biological properties. The presence of the trifluoromethyl group and the fluorobenzamide moiety enhances its stability and reactivity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H13F4N3O2S

Molecular Weight

375.3 g/mol

IUPAC Name

N-[2,2-dimethyl-5-oxo-6-(trifluoromethyl)-3H-imidazo[2,1-b][1,3]thiazol-6-yl]-2-fluorobenzamide

InChI

InChI=1S/C15H13F4N3O2S/c1-13(2)7-22-11(24)14(15(17,18)19,21-12(22)25-13)20-10(23)8-5-3-4-6-9(8)16/h3-6H,7H2,1-2H3,(H,20,23)

InChI Key

RTMFEBDXGRPLPK-UHFFFAOYSA-N

Canonical SMILES

CC1(CN2C(=O)C(N=C2S1)(C(F)(F)F)NC(=O)C3=CC=CC=C3F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.